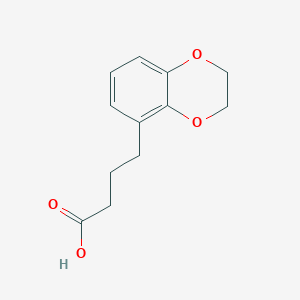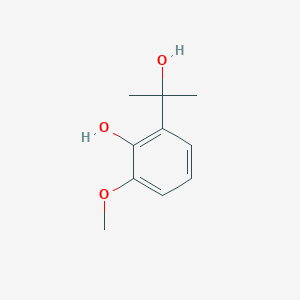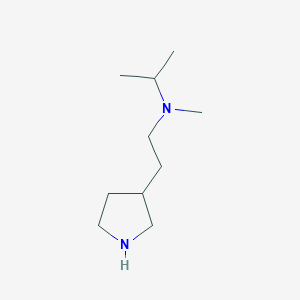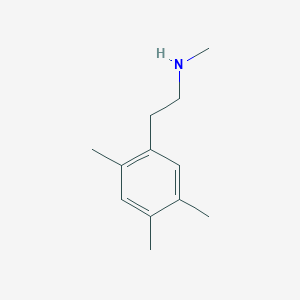
n-Methyl-2-(2,4,5-trimethylphenyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Methyl-2-(2,4,5-trimethylphenyl)ethan-1-amine is an organic compound with the molecular formula C12H19N. This compound is part of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. It is a derivative of phenethylamine, a structure that is common in many biologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-(2,4,5-trimethylphenyl)ethan-1-amine typically involves the alkylation of 2-(2,4,5-trimethylphenyl)ethan-1-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
n-Methyl-2-(2,4,5-trimethylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
n-Methyl-2-(2,4,5-trimethylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter research.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of n-Methyl-2-(2,4,5-trimethylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Methylphenethylamine: Shares a similar phenethylamine backbone but with different substituents.
N-Methylphenethylamine: Similar structure but lacks the trimethyl substitution on the phenyl ring.
2,4,5-Trimethylphenethylamine: Similar substitution pattern but without the N-methyl group.
Uniqueness
n-Methyl-2-(2,4,5-trimethylphenyl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the N-methyl group and the trimethyl substitution on the phenyl ring can enhance its stability and interaction with molecular targets.
属性
分子式 |
C12H19N |
|---|---|
分子量 |
177.29 g/mol |
IUPAC 名称 |
N-methyl-2-(2,4,5-trimethylphenyl)ethanamine |
InChI |
InChI=1S/C12H19N/c1-9-7-11(3)12(5-6-13-4)8-10(9)2/h7-8,13H,5-6H2,1-4H3 |
InChI 键 |
WOVZJQAGSRTWQK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C)CCNC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


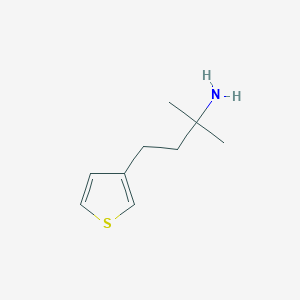
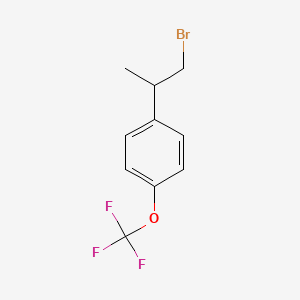
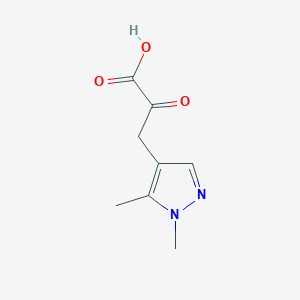

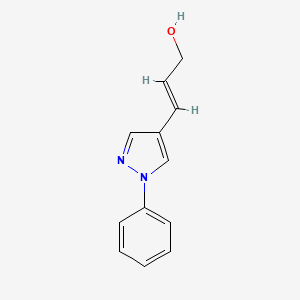
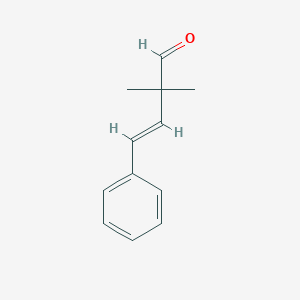
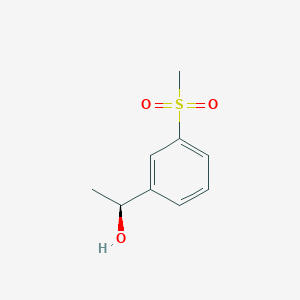
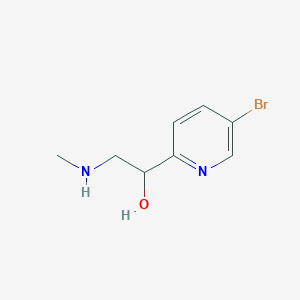
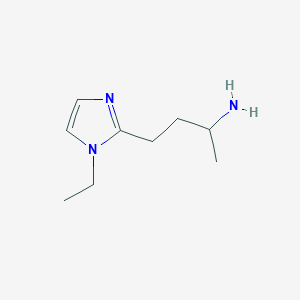
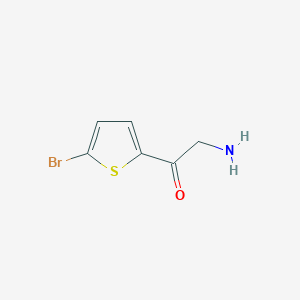
![2-[7-(2-Methoxyethyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride](/img/structure/B13603668.png)
